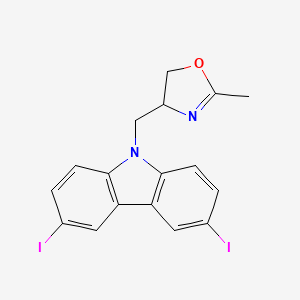![molecular formula C15H15N3 B13641062 4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine CAS No. 99206-52-7](/img/structure/B13641062.png)
4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid and formaldehyde under acidic conditions.
Wallach synthesis: This method involves the cyclization of o-nitroaniline derivatives under reducing conditions.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form benzimidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Amino nitrile method: This method involves the reaction of o-phenylenediamine with nitriles under acidic conditions.
Chemical Reactions Analysis
4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline can be compared with other similar compounds, such as:
Telmisartan: This compound contains a benzimidazole moiety and is used as an antihypertensive agent.
Mebendazole: This compound is an anthelmintic agent that also contains a benzimidazole ring.
Nocodazole: This compound is an antineoplastic agent that disrupts microtubule polymerization.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of 4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]aniline.
Properties
CAS No. |
99206-52-7 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H15N3/c1-18-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10,16H2,1H3 |
InChI Key |
NBOBTXVNXCDUMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



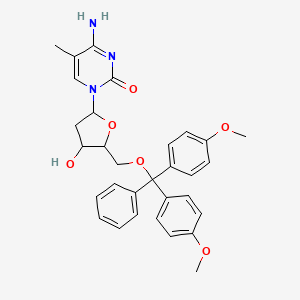
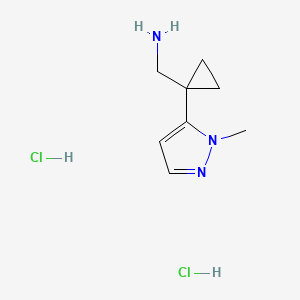
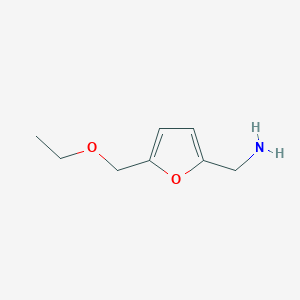
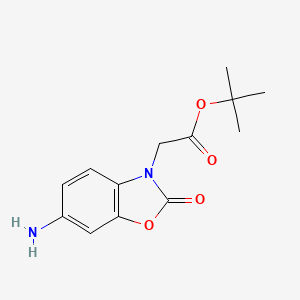
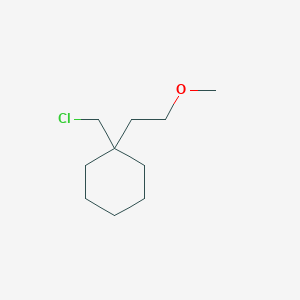
![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
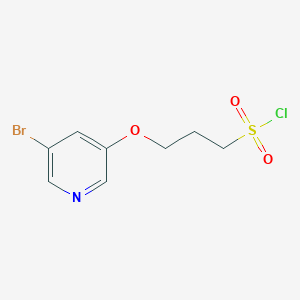
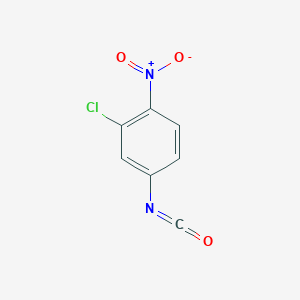
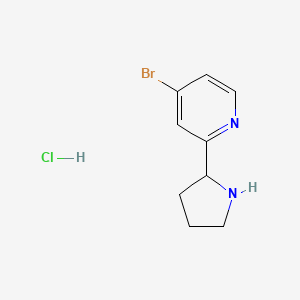
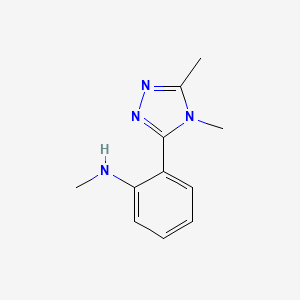
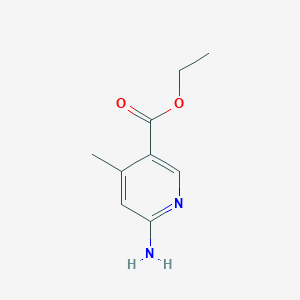
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)
